molecular formula C15H18N4OS B11378025 3-Tert-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Tert-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11378025
M. Wt: 302.4 g/mol
InChI Key: NHZLGROJGGLMLM-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 3-Tert-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of 4-methoxybenzylamine with a suitable triazole-thiadiazole precursor under reflux conditions . The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

3-Tert-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzyl or triazole ring are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Mechanism of Action

Comparison with Similar Compounds

3-Tert-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-tert-butyl-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-15(2,3)13-16-17-14-19(13)18-12(21-14)9-10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3

InChI Key

NHZLGROJGGLMLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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